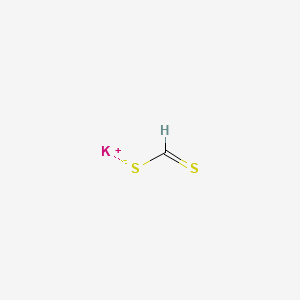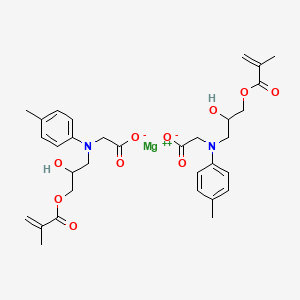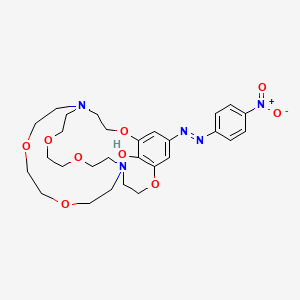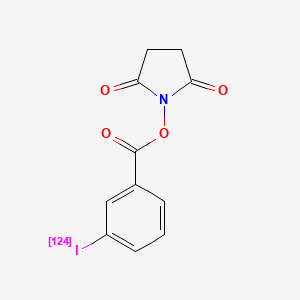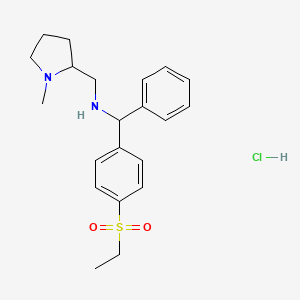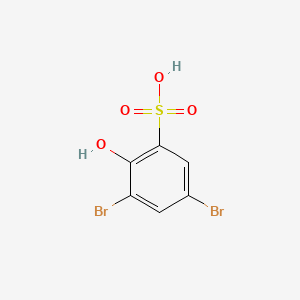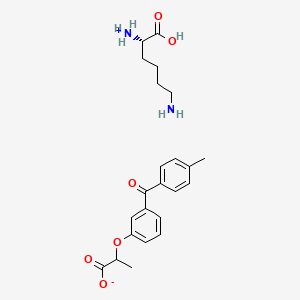
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt is a chemical compound known for its unique structure and properties. It is a derivative of propionic acid, featuring a phenoxy group and a p-methylbenzoyl group. The lysine salt form enhances its solubility and bioavailability, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt typically involves the esterification of 2-methyl-2-phenoxypropionic acid with p-methylbenzoyl chloride, followed by the addition of lysine to form the salt. The reaction conditions often include the use of acid catalysts such as sulfuric acid or formic acid to promote esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or chromatography to obtain the pure lysine salt. The use of automated reactors and controlled environments ensures high yield and purity.
化学反应分析
Types of Reactions
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carbonyl group in the p-methylbenzoyl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted aromatic compounds from electrophilic substitution.
科学研究应用
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The p-methylbenzoyl group may enhance binding affinity to certain proteins, influencing cellular pathways and physiological responses.
相似化合物的比较
Similar Compounds
2-Methyl-2-phenoxypropionic acid: A precursor in the synthesis of the lysine salt.
p-Methylbenzoyl chloride: Used in the esterification process.
Phenoxy-phenoxypropionic acid derivatives: Similar in structure and used in herbicide formulations.
Uniqueness
2-(3-(p-Methylbenzoyl)phenoxy)propionic acid lysine salt stands out due to its enhanced solubility and bioavailability, making it more effective in biological and medicinal applications compared to its non-salt counterparts.
属性
CAS 编号 |
102504-60-9 |
|---|---|
分子式 |
C23H30N2O6 |
分子量 |
430.5 g/mol |
IUPAC 名称 |
[(1S)-5-amino-1-carboxypentyl]azanium;2-[3-(4-methylbenzoyl)phenoxy]propanoate |
InChI |
InChI=1S/C17H16O4.C6H14N2O2/c1-11-6-8-13(9-7-11)16(18)14-4-3-5-15(10-14)21-12(2)17(19)20;7-4-2-1-3-5(8)6(9)10/h3-10,12H,1-2H3,(H,19,20);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI 键 |
NAUCXOSWJLSHHX-ZSCHJXSPSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)C(=O)[O-].C(CCN)C[C@@H](C(=O)O)[NH3+] |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(C)C(=O)[O-].C(CCN)CC(C(=O)O)[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




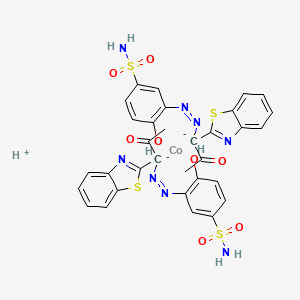
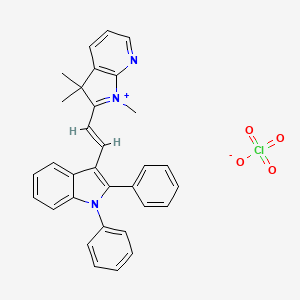

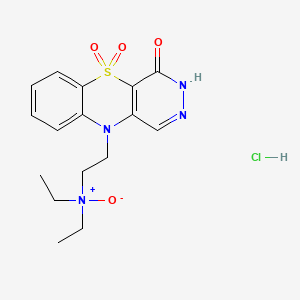
![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
